![molecular formula C13H12Cl2N2O4S2 B2924170 2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-08-4](/img/structure/B2924170.png)

2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

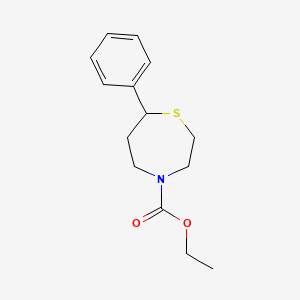

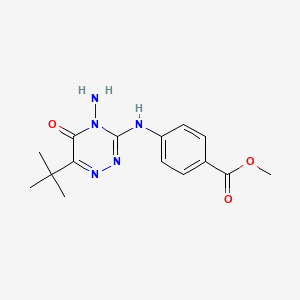

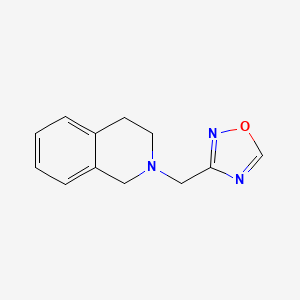

The compound “2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a complex organic molecule. It contains a sulfamate group (N,N-dimethylsulfamate), a dichloroanilino group (3,4-dichloroanilino), and a thienyl group (3-thienyl). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The dichloroanilino and thienyl groups are aromatic, which could influence the compound’s reactivity and stability. The N,N-dimethylsulfamate group could also play a significant role in the compound’s properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the dichloroanilino, thienyl, and N,N-dimethylsulfamate groups could make the compound susceptible to certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Wissenschaftliche Forschungsanwendungen

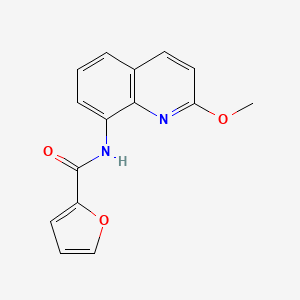

Allosteric Modifiers of Hemoglobin

Studies have explored compounds structurally related to "2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate" as allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, potentially benefiting clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).

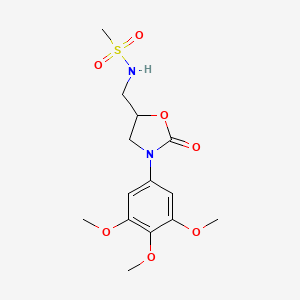

Activation of Dimethyl Sulfoxide (DMSO)

Another line of research involves the activation of DMSO for Swern-type oxidation, a method important in organic synthesis for converting alcohols into aldehydes and ketones. This research highlights a novel dimethylsulfoxide activation method that can be relevant to the synthesis and modification of various chemical compounds, including those structurally related to the query compound (Nguyen & Hall, 2014).

Functionalization of Metal-Organic Frameworks

Research on the functionalization of lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands that include methyl-substituted thieno[2,3-b]thiophene groups reveals applications in gas adsorption, sensing properties, and magnetic properties. This work indicates potential for similar compounds in creating functional materials for sensors and other technologies (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

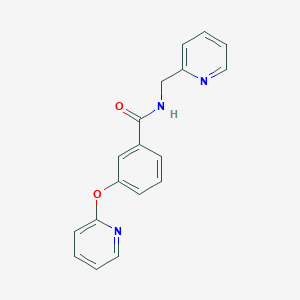

Electrochromic Properties

A class of 1,2-bis(3-thienyl)cyclopentene derivatives, related in structure to the query compound, exhibited both photochromic and electrochromic properties. These compounds can be interconverted between colorless and colored states using UV and visible light, or through electrochemical or chemical oxidation, suggesting applications in smart materials and displays (Peters & Branda, 2003).

Corrosion Inhibition

Research on the corrosion inhibition of carbon steel in hydrochloric acid solutions by a 4-amino-1,2,4-triazole derivative highlights the potential of structurally related compounds in protecting metals against corrosion. This study shows how chemical compounds can be used to enhance the durability and lifespan of metal structures in acidic environments (Tourabi, Nohair, Traisnel, Jama, & Bentiss, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[(3,4-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-11-5-6-22-12(11)13(18)16-8-3-4-9(14)10(15)7-8/h3-7H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEBNUHKCHOBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)

![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)